molecular formula C9H15N3 B1612794 N-(2-pyridylmethyl)trimethylenediamine CAS No. 20948-06-5

N-(2-pyridylmethyl)trimethylenediamine

Cat. No. B1612794
CAS RN: 20948-06-5
M. Wt: 165.24 g/mol
InChI Key: YLAKXGRIFZNJJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2-pyridylmethyl)trimethylenediamine” were not found, a related compound, tris(2-pyridylmethyl)amine, has been synthesized using Sonogashira couplings and substitution reactions .

Scientific Research Applications

Crystal Structure Analysis

N-(2-pyridylmethyl)trimethylenediamine has been utilized in the crystal structure analysis of various isomers and complexes. For example, Luo Xu (2002) examined an anti-mer isomer (m3[ZnCl_4]·0.5H_2O)[Co(ptma)(amp)Cl]2+ system where ptma represents N-(2-pyridylmethyl)trimethylenediamine. This study highlighted the conformational preferences of the isomer and its crystal structure using single-crystal X-ray diffraction methods, offering insights into the C-H…π interactions between the ligands in the complex (Luo Xu, 2002).

Reactivity Studies

The reactivity of N-(2-pyridylmethyl)trimethylenediamine derivatives with other compounds has been a subject of study. Roncaroli and Meier (2015) investigated the reactions of various polypyridylamine ferrous complexes, including those containing N-(2-pyridylmethyl)trimethylenediamine, with nitric oxide. These studies provide valuable information on the kinetics of these reactions and the influence of the ligand's structure on reactivity (Roncaroli & Meier, 2015).

Synthesis and Structural Studies

The compound has also been used in the synthesis of various novel structures. For instance, Li et al. (2002) synthesized a complex [Ni(tn) 2 {N(CN) 2 }]ClO4, where tn represents trimethylenediamine, and analyzed its one-dimensional chain structure. This study contributes to understanding how N-(2-pyridylmethyl)trimethylenediamine can impact the formation of complex structures (Li et al., 2002).

Pharmaceutical Research

In pharmaceutical research, N-(2-pyridylmethyl)trimethylenediamine and its derivatives have been explored for their potential biological activities. For example, Tamura et al. (2000) studied the superoxide dismutase activity of various iron complexes, including those with N-(2-pyridylmethyl)trimethylenediamine. These studies contribute to the understanding of the biological relevance and potential therapeutic uses of these compounds (Tamura et al., 2000).

properties

IUPAC Name

N'-(pyridin-2-ylmethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-3-6-11-8-9-4-1-2-7-12-9/h1-2,4,7,11H,3,5-6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAKXGRIFZNJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603384
Record name N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-pyridylmethyl)trimethylenediamine

CAS RN

20948-06-5
Record name N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Tamura, Y Urano, K Kikuchi, T Higuchi… - Journal of …, 2000 - Elsevier
We have previously shown that the Fe(II) tetrakis-N,N,N′,N′-(2-pyridylmethyl)ethylenediamine complex (Fe(II)TPEN) has high superoxide dismutase (SOD) activity, using the xanthine…
Number of citations: 2 www.sciencedirect.com
F Roncaroli, R Meier - Journal of Coordination Chemistry, 2015 - Taylor & Francis
The reactions of three polypyridylamine ferrous complexes, [Fe(TPEN)] 2+ , [Fe(TPPN)] 2+ , and [Fe(TPTN)] 2+ , with nitric oxide (NO) (where TPEN = N,N,N′,N′-tetrakis(2-…
Number of citations: 2 www.tandfonline.com

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